4-Dodecanoylpiperazine-2,6-dione

Vue d'ensemble

Description

4-Dodecanoylpiperazine-2,6-dione is a derivative within the broader class of piperazine diones. These compounds have garnered attention due to their pharmacological properties, particularly their potential in inhibiting key enzymes and receptors involved in various physiological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecanoylpiperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields piperazine-2,6-dione derivatives, which can then be further reacted with dodecanoyl chloride to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Ammonolysis and Ring-Opening Reactions

Primary Pathway : Reaction with aqueous ammonia induces ring cleavage at the imide carbonyl groups. This produces N-dodecanoyliminodiacetic acid diamide through nucleophilic attack by ammonia, followed by decarboxylation.

Mechanistic Insight : Hydrolysis proceeds via intermediate tetrahedral species stabilized by water, with the dodecanoyl group remaining intact during the process .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at its carbonyl and alkyl moieties:

Oxidation

Reduction

Substrate Limitations :

- The dodecanoyl chain may sterically hinder reduction at the cyclic imide carbonyls.

- Selective oxidation of the aliphatic chain requires controlled conditions .

Nucleophilic Substitution

The carbonyl carbons are susceptible to nucleophilic attack under basic conditions:

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines | N-Alkyl iminodiacetamides | Basic aqueous media |

| Alcohols | Ester derivatives | Anhydrous, catalytic acid |

Example : Reaction with ethanolamine yields derivatives with enhanced water solubility, critical for pharmacological applications .

Functionalization of the Dodecanoyl Chain

The C12 alkyl chain participates in:

- Halogenation : Radical-mediated chlorination/bromination at secondary carbons.

- Cross-Coupling : Pd-catalyzed reactions (e.g., Heck, Suzuki) after introducing halogens .

Applications : Chain modifications enable tuning of lipophilicity for drug delivery systems .

Stability and Side Reactions

- Thermal Degradation : Decomposes above 200°C, forming CO₂ and dodecanamide byproducts .

- pH Sensitivity : Stable in neutral media but undergoes accelerated hydrolysis under strongly acidic/basic conditions .

Key Research Findings

- Ammonolysis Specificity : Ring-opening occurs exclusively in aqueous ammonia, not anhydrous NH₃ .

- Stereoelectronic Effects : Electron-withdrawing dodecanoyl group activates the imide ring for nucleophilic attack .

- Biological Relevance : Ring-opened diamides exhibit metal-chelating properties analogous to EDTA, suggesting therapeutic potential .

This reactivity profile positions 4-dodecanoylpiperazine-2,6-dione as a versatile intermediate in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

4-Dodecanoylpiperazine-2,6-dione has shown promising antimicrobial properties. Research indicates that derivatives of piperazine compounds can inhibit the growth of bacteria and fungi. The long dodecanoyl chain enhances lipophilicity, which may improve membrane penetration and increase efficacy against microbial strains .

Analgesic and Anti-inflammatory Properties

Studies have suggested that piperazine derivatives can exhibit analgesic and anti-inflammatory effects. The application of this compound in pain management is being explored, with preliminary results indicating potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Neuroprotective Effects

Research indicates that certain piperazine derivatives can protect neuronal cells from oxidative stress. The neuroprotective potential of this compound is under investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Polymer Synthesis

The compound is utilized in the synthesis of novel polymers. Its ability to act as a monomer or additive can enhance the mechanical properties and thermal stability of polymer matrices. This application is particularly relevant in developing materials for industrial applications where durability is crucial .

Surface Modification

this compound can be used for surface modification of materials to improve biocompatibility. This is particularly important in biomedical devices where interaction with biological tissues is necessary. The compound can facilitate better integration with biological systems, reducing rejection rates .

Therapeutic Applications

Drug Delivery Systems

The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. It can form micelles or liposomes that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly beneficial for delivering poorly soluble therapeutic agents .

Cancer Treatment

Emerging research suggests that piperazine derivatives may have anticancer properties. The role of this compound in targeting cancer cells while minimizing damage to healthy cells is being explored. Preliminary studies indicate its potential to induce apoptosis in cancerous cells .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Dodecanoylpiperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can inhibit their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Dodecanoylpiperazine-2,6-dione: Known for its pharmacological properties.

4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Exhibits anticancer activity.

4-(1-oxododecyl)-2,6-piperazinedione: Another derivative with similar properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and industry.

Activité Biologique

Overview

4-Dodecanoylpiperazine-2,6-dione (CAS No. 175136-49-9) is a compound belonging to the class of piperazine diones, which are recognized for their diverse pharmacological properties. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy, antimicrobial applications, and enzyme inhibition. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

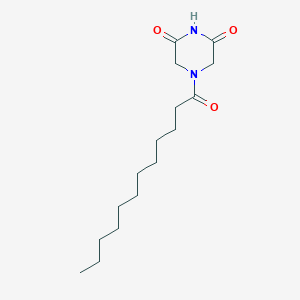

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring with two carbonyl groups at positions 2 and 6, along with a dodecanoyl substituent at position 4. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H28N2O3 |

| Molecular Weight | 284.41 g/mol |

| Melting Point | 113–114.5 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. The compound's mechanism of action includes:

- Enzyme Inhibition : It has been shown to inhibit key enzymes that play critical roles in cellular metabolism and proliferation.

- Anticancer Activity : The compound exhibits potential anticancer properties by interfering with DNA replication mechanisms and inducing apoptosis in cancer cells.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.

Anticancer Activity

A significant body of research has focused on the anticancer potential of piperazine derivatives, including this compound. For instance:

- Case Study : A study evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. Results indicated that this compound exhibited notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound:

- Case Study : In vitro assays demonstrated that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of common antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Propriétés

IUPAC Name |

4-dodecanoylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-16(21)18-12-14(19)17-15(20)13-18/h2-13H2,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHQZKBICOXDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379665 | |

| Record name | 4-dodecanoylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175136-49-9 | |

| Record name | 4-(1-Oxododecyl)-2,6-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-dodecanoylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.